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Executive Summary

(2-Chloro-5-methoxyphenyl)methanamine (CAS: 918868-21-0 for HCI salt) is a critical
benzylamine intermediate used in the synthesis of kinase inhibitors and GPCR ligands. Its

structural uniqueness lies in the specific ortho-chloro, meta-methoxy substitution pattern, which
offers a distinct electronic profile compared to its more common isomers.

This guide provides a rigorous technical comparison of this compound against its structural
analogs and different formulation states (Salt vs. Free Base). It establishes the Theoretical
Elemental Analysis (EA) as the primary validation standard and outlines protocols for ensuring
data integrity during characterization.

Chemical Identity & "Gold Standard" Specifications

For high-precision drug development, the identity of the starting material must be absolute.
Below are the theoretical elemental composition values which serve as the "Gold Standard" for
validating experimental batch data.
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Table 1: Chemical Specifications & Theoretical

Elemental Analysis

(2-Chloro-5- (2-Chloro-5-

Property methoxyphenyl)methanamin  methoxyphenyl)methanamin
e HCI e (Free Base)

CAS Number 918868-21-0 90365-22-3 (Generic/Base)
CsH11CI2NO (CsH10CINO -

Formula CsH10CINO
HCI)

Mol. Weight 208.08 g/mol 171.62 g/mol

Carbon (C) 46.18% 55.99%

Hydrogen (H) 5.33% 5.87%

Nitrogen (N) 6.73% 8.16%

Chlorine (CI) 34.08% (Total Halogen) 20.66%

Physical State

White to off-white crystalline

solid

Colorless to pale yellow oil

(oxidizes rapidly)

Critical Insight: The HCI salt is the preferred commercial form due to the instability of the free

base, which rapidly absorbs CO:z from the air to form carbamates, skewing Elemental Analysis

(EA) data.

Comparative Performance Analysis

This section objectively compares (2-Chloro-5-methoxyphenyl)methanamine against its

closest structural alternatives to justify its selection in specific synthetic pathways.
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Comparison A: Isomeric Substitution Effects (2-Cl, 5-
OMe vs. 5-Cl, 2-OMe)

The position of the methoxy group significantly alters the electronic environment of the

benzylamine nitrogen.

Feature

2-Chloro-5-methoxy
(Target)

5-Chloro-2-methoxy
(Alternative)

Impact on Synthesis

Electronic Effect

Methoxy is meta to

amine. Inductive

withdrawal dominates.

Methoxy is ortho to
amine. Mesomeric

donation dominates.

Target is less
nucleophilic but less
prone to oxidative

degradation.

Steric Hindrance

Low (OMe is distal).

High (OMe is

proximal).

Target allows for
faster coupling rates
in reductive

aminations.

Lipophilicity (LogP)

~1.8 (Predicted)

~1.9 (Predicted)

Target is slightly more
polar, often improving
solubility in library

synthesis.

Comparison B: Salt Form vs. Free Base
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Feature

Hydrochloride Salt
(Recommended)

Free Base

Operational Verdict

Storage Stability

High (>2 years at RT).

Low

(Oxidizes/Carbonates

Choose Salt for long-

term library storage.

in weeks).
. High (Non- Low Choose Salt for
EA Precision o _ _ _ o
hygroscopic if pure). (Hygroscopic/Volatile).  reliable QC validation.
. Choose Free Base
Requires in situ _ .
- o ) ) only for immediate
Reactivity neutralization (e.g., Direct nucleophile.

DIPEA).

use in sensitive

catalysis.

Experimental Validation Protocol (Self-Validating

System)

To ensure the "Trustworthiness" of your data, use this protocol to validate the purity of (2-

Chloro-5-methoxyphenyl)methanamine HCI. This method accounts for the common issue of

trapped solvent or moisture which often causes EA failures in benzylamines.

Protocol: High-Precision Elemental Analysis Preparation

e Drying: Dry the sample (50 mg) in a vacuum oven at 40°C for 4 hours over P20s. Why?

Removes surface moisture that inflates %H and dilutes %C/N.

o Weighing: Rapidly weigh 2-3 mg into a tin capsule. Why? Minimizes atmospheric water

absorption.

e Combustion: Run CHN analysis at >950°C with oxygen boost.

o Acceptance Criteria:

o Carbon: 46.18% + 0.4%

o Hydrogen: 5.33% + 0.3%

© 2026 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/product/b13519808/docs?utm_src=pdf-body#technical-comparison-guide-2-chloro-5-methoxyphenyl-methanamine
https://www.benchchem.com/product/b13519808/docs?utm_src=pdf-body#technical-comparison-guide-2-chloro-5-methoxyphenyl-methanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13519808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Nitrogen: 6.73% + 0.3%
Troubleshooting Guide:
e Low %C, High %H: Indicates retained water or solvent (Check NMR).

o Low %CI: Indicates partial loss of HCI (formation of free base). Re-acidify with ethereal HCI
and recrystallize.

Synthesis & Workflow Visualization

The following diagram illustrates the validated synthesis pathway from the nitrile precursor,
highlighting the critical purification step where Elemental Analysis is most crucial.
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e Reduction Reagents:
2-Chloro-5-methoxybenzonitrile .
(CAS: 127667-00-9) BH3-THF or Raney Ni/H2
/

/
/

’
Reduction (Ref 1, 4) 7
‘/
Intermediate:

Free Amine (Qil)
*Unstable*

Acidification

Salt Formation:
Add HCI in Dioxane/Ether

»

Crystallization -

Final Product:

(2-Chloro-5-methoxyphenyl)methanamine HCI* =T TN GEYS L)
(CAS: 918868-21-0) :

Validation

QC Check:
Elemental Analysis (CHN)
NMR / LCMS

Click to download full resolution via product page

Caption: Synthesis workflow transforming the stable nitrile to the HCI salt, with a critical QC
loop based on Elemental Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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